molecular formula C10H15NS B183778 N-[(4-methylsulfanylphenyl)methyl]ethanamine CAS No. 893586-36-2

N-[(4-methylsulfanylphenyl)methyl]ethanamine

Cat. No. B183778
M. Wt: 181.3 g/mol
InChI Key: VFHSHUCUJKSJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylsulfanylphenyl)methyl]ethanamine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that has been of interest to researchers due to its potential use in the treatment of certain medical conditions. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism Of Action

4-MTA acts by increasing the release of serotonin from nerve terminals in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which in turn activates serotonin receptors. The activation of these receptors results in the modulation of various physiological processes, including mood, appetite, and pain perception.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-MTA have been extensively studied. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and alertness. Additionally, it has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

The advantages of using 4-MTA in lab experiments include its potent serotonin releasing properties, which make it a useful tool for studying the role of serotonin in various physiological processes. Additionally, its ability to modulate pain perception makes it a potential candidate for the development of new analgesic drugs. However, the limitations of using 4-MTA in lab experiments include its potential for abuse and its potential to cause adverse effects on the cardiovascular system.

Future Directions

There are several future directions for research on 4-MTA. These include the development of new analogs with improved pharmacological properties, the investigation of its potential for the treatment of depression and anxiety disorders, and the development of new analgesic drugs based on its mechanism of action. Additionally, further research is needed to fully understand the potential risks associated with the use of 4-MTA in humans.

Synthesis Methods

The synthesis of 4-MTA can be achieved through various methods, including the reductive amination of 4-methylthiobenzaldehyde with nitroethane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylthiobenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. These methods have been optimized to produce high yields of 4-MTA with high purity.

Scientific Research Applications

4-MTA has been of interest to researchers due to its potential use in the treatment of certain medical conditions. It has been found to act as a potent serotonin releasing agent, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, it has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSHUCUJKSJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405938
Record name N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylsulfanylphenyl)methyl]ethanamine

CAS RN

893586-36-2
Record name N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.